molecular formula C17H13N3O7 B3036398 2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 340808-03-9

2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B3036398
CAS No.: 340808-03-9
M. Wt: 371.3 g/mol
InChI Key: GRAYXEGAQNAMEI-UHFFFAOYSA-N
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Description

2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile (CAS 340808-03-9) is a polycyclic heterocyclic compound with a molecular formula of C17H13N3O7 and a molecular weight of 371.3 g/mol . It belongs to a class of fused pyran derivatives that are typically synthesized via environmentally benign, one-pot multicomponent reactions, making them attractive from a green chemistry perspective . These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Structurally related pyrano[4,3-b]pyran and pyrano[3,2-c]chromene derivatives have demonstrated a range of promising pharmacological properties . Research on analogous compounds has revealed potent anticancer activities, with mechanisms of action that include inducing cell cycle arrest (such as at the G1 or G2/M phases), triggering apoptosis through the activation of caspases, and causing persistent DNA damage . Some derivatives also function as microtubule destabilizing agents and exhibit anti-angiogenic effects by reducing new blood vessel formation . Molecular docking studies suggest that these compounds can exhibit strong binding affinities to key oncogenic targets like EGFR, SRC, and cyclin-dependent kinase 2 (CDK2) . Beyond oncology, related compounds have been investigated as tyrosinase inhibitors and for their immunomodulatory potential, indicating a broad spectrum of research applications . This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O7/c1-7-3-11-14(17(22)26-7)13(9(6-18)16(19)27-11)8-4-10(20(23)24)15(21)12(5-8)25-2/h3-5,13,21H,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAYXEGAQNAMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C17H13N3O7C_{17}H_{13}N_{3}O_{7}, with a molecular weight of approximately 371.30 g/mol. The structure features a pyrano[4,3-b]pyran core, which is significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrano compounds exhibit notable anticancer properties. For instance, a series of related compounds were tested against various human tumor cell lines, revealing significant antiproliferative effects. Specifically, some derivatives showed high selectivity and efficacy against melanoma and colorectal cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
1aA2 Melanoma0.15Microtubule disruption
1bHT-290.04Centrosome de-clustering
1cHCT-1160.40G2/M cell cycle arrest
1dMCF-7>10Inactive

The data indicates that certain derivatives can induce cell cycle arrest and disrupt microtubule formation, leading to apoptosis in cancer cells .

The mechanisms by which this compound exerts its anticancer effects are multifaceted:

  • Microtubule Disruption : The compound interferes with microtubule dynamics, causing mitotic spindle abnormalities that result in cell cycle arrest.
  • Centrosome De-clustering : It promotes centrosome de-clustering in tumor cells, which leads to improper chromosome segregation during mitosis.
  • Anti-Angiogenic Effects : In vitro and in vivo studies have shown that the compound can inhibit angiogenesis, thereby limiting tumor growth .

Case Studies

A notable study investigated the effects of this compound on various cancer cell lines. The findings revealed that the compound selectively targeted cancer cells while sparing normal somatic cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Study: Effect on Melanoma Cells

In a controlled experiment, melanoma cells treated with the compound exhibited increased rates of apoptosis compared to untreated controls. Flow cytometry analysis indicated a significant increase in the sub-G1 population, confirming cell death through apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

Key structural variations among related compounds involve substitutions on the phenyl ring and modifications to the pyranopyran core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties or Data Reference
Target Compound 4-hydroxy-3-methoxy-5-nitro C₁₉H₁₃N₃O₇ 395.33 Hypothesized synthesis via one-pot reaction; nitro group enhances electrophilicity -
3ac () 4-methoxy C₁₇H₁₄N₂O₅ 326.31 Elemental analysis: C (69.51%), H (6.01%), N (6.14%); synthesized via one-pot method
Compound 3,4,5-trimethoxy C₁₉H₁₈N₂O₆ 382.36 Crystal structure: monoclinic (C2/c space group), a=2.149 nm, b=0.825 nm, c=1.791 nm
Compound 4-butoxy C₂₀H₂₀N₂O₄ 376.39 Increased lipophilicity due to longer alkoxy chain
Compound 4-nitro C₁₅H₁₃N₃O₃ 307.29 Partially hydrogenated chromene core; nitro group may reduce solubility

Spectroscopic and Crystallographic Insights

  • IR/NMR Data :
    • : Pyran derivatives with hydroxymethyl and benzyloxy groups show characteristic IR peaks for -OH (3400 cm⁻¹) and nitrile (2200 cm⁻¹), with ¹H NMR confirming aryl proton environments .
    • Target Compound : Expected NMR shifts for nitro (~8.2 ppm, aromatic H) and hydroxy groups (~10 ppm, broad) based on analogues .
  • Crystallography: The trimethoxy derivative () adopts a monoclinic lattice, while ultrasonic-synthesized compounds () form monoclinic systems (space group C2/c) with distinct unit cell parameters .

Functional Group Impact on Properties

  • Electron-Withdrawing vs. Methoxy/butoxy groups () improve solubility in polar solvents but may reduce thermal stability .
  • Hydrogen Bonding: The 4-hydroxy group in the target compound enables hydrogen bonding, influencing solubility and crystal packing compared to non-hydroxylated analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

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